molecular formula C26H36N2O4 B12425295 Norverapamil-d7

Norverapamil-d7

Cat. No.: B12425295
M. Wt: 447.6 g/mol
InChI Key: UPKQNCPKPOLASS-HXAWLNHQSA-N
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Description

Norverapamil-d7 is a deuterium-labeled derivative of Norverapamil, which is an N-demethylated metabolite of Verapamil. Verapamil is a well-known L-type calcium channel blocker and P-glycoprotein function inhibitor. This compound retains these properties and is primarily used in scientific research to study the pharmacokinetics and metabolism of Verapamil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norverapamil-d7 involves the incorporation of deuterium atoms into the Norverapamil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Norverapamil-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Norverapamil-d7 exerts its effects by blocking L-type calcium channels and inhibiting P-glycoprotein function. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides several advantages:

Biological Activity

Norverapamil-d7 is a deuterated analog of Norverapamil, which is an N-demethylated metabolite of the calcium channel blocker Verapamil. This compound is primarily recognized for its role as a calcium channel blocker , particularly affecting L-type calcium channels. The incorporation of deuterium not only enhances the compound's stability but also facilitates more precise tracking in pharmacological studies, making it a valuable tool in research on drug metabolism and interactions.

  • Molecular Formula: C26H36N2O4
  • Molecular Weight: Approximately 469.04 g/mol
  • CAS Number: 45040133

This compound functions by inhibiting calcium influx through L-type calcium channels, which leads to various physiological effects, including:

  • Vasodilation: Reducing vascular resistance and blood pressure.
  • Negative Inotropic Effect: Decreasing the force of heart muscle contraction.
  • Antiarrhythmic Properties: Helping to stabilize heart rhythms.

The presence of deuterium isotopes allows researchers to study the pharmacokinetics and metabolic pathways of this compound without significantly altering its biological activity compared to its non-labeled counterparts .

Applications in Research

This compound has several applications in pharmacological research, including:

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Drug Interaction Studies: Assessing how this compound interacts with other drugs, particularly regarding P-glycoprotein (P-gp) function inhibition.
  • Metabolic Pathway Elucidation: Investigating metabolic pathways and the effects of deuteration on drug metabolism.

Comparative Analysis of Calcium Channel Blockers

Compound NameStructure CharacteristicsUnique Features
VerapamilNon-deuterated formWidely used for hypertension
DiltiazemDifferent chemical structureAnother L-type calcium channel blocker
NifedipineDistinct classPrimarily acts on vascular smooth muscle
NorverapamilN-demethylated formDirect metabolite of Verapamil
This compoundDeuterated versionEnhanced stability and traceability in studies

Case Studies and Research Findings

  • Pharmacokinetics in Animal Models:
    A study evaluated the pharmacokinetic profile of this compound in rats. The results indicated that the deuterated form exhibited a longer half-life compared to non-deuterated Norverapamil, suggesting improved stability in vivo. The study utilized advanced mass spectrometry techniques to track the compound's metabolic fate.
  • Drug Interaction Studies:
    A recent investigation assessed the interaction between this compound and other cardiovascular agents. It was found that co-administration with certain drugs significantly altered plasma concentrations, emphasizing the importance of understanding drug-drug interactions when using calcium channel blockers .
  • Cellular Impact Studies:
    In vitro studies demonstrated that this compound effectively inhibited calcium influx in cardiac myocytes, leading to a reduction in contractility. This supports its potential use as an antiarrhythmic agent while providing insights into its mechanism of action at the cellular level .

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

447.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D

InChI Key

UPKQNCPKPOLASS-HXAWLNHQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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